molecular formula C7H11NO B13110067 5-Methyl-4-oxohexanenitrile

5-Methyl-4-oxohexanenitrile

Cat. No.: B13110067
M. Wt: 125.17 g/mol
InChI Key: ATGJYGWBWNJTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-4-oxohexanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-oxohexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxohexanenitrile involves its reactivity with various biological and chemical entities. The cyano group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Oxohexanenitrile: Lacks the methyl group at the 5-position.

    5-Methyl-4-oxopentanenitrile: Has one less carbon in the chain.

    5-Methyl-4-oxoheptanenitrile: Has one more carbon in the chain.

Uniqueness

5-Methyl-4-oxohexanenitrile is unique due to the presence of both a cyano group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-4-oxohexanenitrile

InChI

InChI=1S/C7H11NO/c1-6(2)7(9)4-3-5-8/h6H,3-4H2,1-2H3

InChI Key

ATGJYGWBWNJTIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.